3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
Brand Name: Vulcanchem
CAS No.: 313380-27-7
VCID: VC0527820
InChI: InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
SMILES: C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Molecular Formula: C19H11F4N3OS2
Molecular Weight: 437.4 g/mol

3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 313380-27-7

Inhibitors

VCID: VC0527820

Molecular Formula: C19H11F4N3OS2

Molecular Weight: 437.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 313380-27-7

CAS No. 313380-27-7
Product Name 3-Amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Molecular Formula C19H11F4N3OS2
Molecular Weight 437.4 g/mol
IUPAC Name 3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27)
Standard InChIKey ZATJMMZPGVDUOM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Canonical SMILES C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N
Appearance Solid powder
Description FDI-6 is an inhibitor of FOXM1 that block DNA binding. It act by specifically downregulating FOXM1-activated genes with FOXM1 occupancy confirmed by ChIP-PCR.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms FDI-6; FDI 6; FDI6; NCGC00099374; NCGC-00099374; NCGC 00099374;
Reference 1: Tabatabaei-Dakhili SA, Aguayo-Ortiz R, Domínguez L, Velázquez-Martínez CA. Untying the knot of transcription factor druggability: Molecular modeling study of FOXM1 inhibitors. J Mol Graph Model. 2018 Mar;80:197-210. doi: 10.1016/j.jmgm.2018.01.009. Epub 2018 Jan 31. PubMed PMID: 29414039.
2: Otto-Duessel M, Tew BY, Vonderfecht S, Moore R, Jones JO. Identification of neuron selective androgen receptor inhibitors. World J Biol Chem. 2017 May 26;8(2):138-150. doi: 10.4331/wjbc.v8.i2.138. PubMed PMID: 28588757; PubMed Central PMCID: PMC5439165.
3: Liu Y, Zhu L, Wen T, Wan J, Lei Y, Chen H. [Forkhead domain inhibitor-6 (FDI-6) increases apoptosis and inhibits invasion and migration of laryngeal carcinoma cells by down-regulating nuclear FoxM1]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2017 May;33(5):611-616. Chinese. PubMed PMID: 28502298.
4: Youn M, Wang N, LaVasseur C, Bibikova E, Kam S, Glader B, Sakamoto KM, Narla A. Loss of Forkhead box M1 promotes erythropoiesis through increased proliferation of erythroid progenitors. Haematologica. 2017 May;102(5):826-834. doi: 10.3324/haematol.2016.156257. Epub 2017 Feb 2. PubMed PMID: 28154085; PubMed Central PMCID: PMC5477601.
5: Marsico G, Gormally MV. Small molecule inhibition of FOXM1: How to bring a novel compound into genomic context. Genom Data. 2014 Oct 22;3:19-23. doi: 10.1016/j.gdata.2014.10.012. eCollection 2015 Mar. PubMed PMID: 26484143; PubMed Central PMCID: PMC4535965.
6: Kalinichenko VV, Kalin TV. Is there potential to target FOXM1 for 'undruggable' lung cancers? Expert Opin Ther Targets. 2015 Jul;19(7):865-7. doi: 10.1517/14728222.2015.1042366. Epub 2015 May 4. PubMed PMID: 25936405; PubMed Central PMCID: PMC4836176.
7: Gormally MV, Dexheimer TS, Marsico G, Sanders DA, Lowe C, Matak-Vinković D, Michael S, Jadhav A, Rai G, Maloney DJ, Simeonov A, Balasubramanian S. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition. Nat Commun. 2014 Nov 12;5:5165. doi: 10.1038/ncomms6165. PubMed PMID: 25387393; PubMed Central PMCID: PMC4258842.
8: Ridding MC, Taylor JL, Rothwell JC. The effect of voluntary contraction on cortico-cortical inhibition in human motor cortex. J Physiol. 1995 Sep 1;487 ( Pt 2):541-8. PubMed PMID: 8558482; PubMed Central PMCID: PMC1156591.
PubChem Compound 5175738
Last Modified Nov 11 2021
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